1-Boc-3-(furan-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(furan-2-yl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a furan ring at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom
Preparation Methods
The synthesis of 1-Boc-3-(furan-2-yl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various precursors, such as proline derivatives.
Introduction of the Furan Ring: The furan ring is introduced at the 3-position of the pyrrolidine ring through a coupling reaction, such as the Suzuki-Miyaura coupling.
Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected with a Boc group to prevent unwanted reactions during subsequent steps.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using automated processes and large-scale reactors.
Chemical Reactions Analysis
1-Boc-3-(furan-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like N-bromosuccinimide (NBS) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction .
Scientific Research Applications
1-Boc-3-(furan-2-yl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Boc-3-(furan-2-yl)pyrrolidine exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity . The furan ring and pyrrolidine ring contribute to its binding affinity and specificity, while the Boc group provides stability and protection during synthesis .
Comparison with Similar Compounds
1-Boc-3-(furan-2-yl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(thiophen-2-yl)pyrrolidine: Similar structure but with a thiophene ring instead of a furan ring.
1-Boc-3-(pyridin-2-yl)pyrrolidine: Contains a pyridine ring, which may alter its chemical reactivity and biological activity.
1-Boc-3-(phenyl)pyrrolidine: Features a phenyl ring, which provides different electronic and steric properties.
The uniqueness of this compound lies in the presence of the furan ring, which imparts specific electronic properties and reactivity that can be advantageous in certain applications .
Properties
IUPAC Name |
tert-butyl 3-(furan-2-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-7-6-10(9-14)11-5-4-8-16-11/h4-5,8,10H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBMYQVRJLUNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.